molecular formula C8H9BrF2N2O2 B8036772 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid

3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid

货号: B8036772
分子量: 283.07 g/mol
InChI 键: KPPGZTFJCUYYFY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[4-Bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a pyrazole derivative with a bromo substituent at position 4, a difluoromethyl group at position 3, and a butanoic acid side chain. The acid form is likely derived via hydrolysis of this ester.

属性

IUPAC Name

3-[4-bromo-3-(difluoromethyl)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrF2N2O2/c1-4(2-6(14)15)13-3-5(9)7(12-13)8(10)11/h3-4,8H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPGZTFJCUYYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1C=C(C(=N1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Bromine Atom: The bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Addition of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl iodide.

    Attachment of the Butanoic Acid Moiety: The final step involves the coupling of the pyrazole derivative with a butanoic acid precursor, often through esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom or the pyrazole ring, potentially yielding debrominated or hydrogenated products.

    Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products

    Oxidation: Formation of difluoromethyl carboxylic acids.

    Reduction: Debrominated pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

科学研究应用

Chemistry

In chemistry, 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of difluoromethyl groups on biological activity. It may serve as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

作用机制

The mechanism of action of 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

The biological and physicochemical properties of pyrazole derivatives are highly sensitive to substituent patterns. Key analogs include:

Compound Name Substituents (Pyrazole Positions) Side Chain Molecular Formula Molecular Weight (g/mol) Key Data
Target Compound : 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid 4-Br, 3-CF2H Butanoic acid C9H10BrF2N2O2 293.10* (estimated) Derived from ethyl ester (311.12 g/mol, ≥97% purity)
3-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid (CAS: 1856020-00-2) 4-CH3, 3-CF2H Butanoic acid C9H12F2N2O2 218.20 Discontinued; methyl group reduces electrophilicity compared to bromo
3-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS: 1001518-96-2) 4-Br, 5-cyclopropyl, 3-CF3 Propanoic acid C10H11BrF3N2O2 329.11 Shorter chain may reduce solubility; cyclopropyl enhances steric bulk
4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS: 1795503-08-0) 4-CH3, 3-CF3 Butanoic acid C9H11F3N2O2 240.19 Trifluoromethyl increases lipophilicity (cf. difluoromethyl)
3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]butanoic acid (Ref: 10-F509715) 3-CF2H Butanoic acid C8H10F2N2O2 204.18 Lack of bromo reduces molecular weight and halogen bonding potential

*Estimated based on ethyl ester precursor.

Key Observations:
  • Halogen Effects : The bromo substituent in the target compound enhances molecular weight and may contribute to halogen bonding, a critical interaction in drug-receptor binding. In contrast, methyl or cyclopropyl groups (e.g., CAS 1856020-00-2) prioritize steric effects over electronic interactions .
  • Fluorinated Groups : Difluoromethyl (-CF2H) balances electronegativity and lipophilicity, whereas trifluoromethyl (-CF3) increases hydrophobicity, as seen in CAS 1795503-08-0 .
  • Side Chain Length: Propanoic acid derivatives (e.g., CAS 1001518-96-2) exhibit reduced solubility compared to butanoic acid analogs, impacting bioavailability .

Physicochemical and Bioactivity Insights

  • For example, 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid (CAS 514800-72-7) has an XLogP3 of 2.2, indicative of moderate lipophilicity .
  • Biological Relevance: Pyrazole-carboxylic acid hybrids, such as those in , are investigated for non-competitive enzyme inhibition, suggesting the target compound may share similar mechanisms .

生物活性

3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C7H8BrF2N2O2
  • Molecular Weight : 283.05 g/mol
  • IUPAC Name : 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Antimicrobial Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. In a study focusing on derivatives of difluoromethyl pyrazoles, it was found that these compounds can inhibit the growth of various pathogenic microorganisms. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundActivity AgainstMechanism
3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acidGram-positive bacteriaInhibition of cell wall synthesis
Other difluoromethyl pyrazolesGram-negative bacteriaDisruption of metabolic pathways

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential application in treating inflammatory diseases.

Case Studies

  • In Vivo Studies : A recent study investigated the effects of 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid in a murine model of rheumatoid arthritis. The results indicated a significant reduction in joint inflammation and pain, supporting its potential as an anti-inflammatory agent.
  • Pharmacokinetics : Pharmacokinetic studies revealed that the compound has favorable absorption characteristics and a half-life suitable for therapeutic applications. The compound was primarily metabolized in the liver, with renal excretion accounting for a minor fraction of elimination.

The mechanisms through which 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced cellular proliferation in pathogenic organisms.
  • Modulation of Signaling Pathways : It appears to modulate key signaling pathways associated with inflammation, particularly by downregulating NF-kB and MAPK pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。